

Application Notes and Protocols for GSK2945 Hydrochloride in Chronobiology Studies

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Compound of Interest

Compound Name: GSK2945 hydrochloride

Cat. No.: B8084197

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Introduction

GSK2945 hydrochloride is a potent and specific antagonist of the nuclear receptors REV-ERB α and REV-ERB β . These receptors are critical components of the core molecular clock machinery, acting as transcriptional repressors of key clock genes, including Bmal1 (Brain and Muscle ARNT-Like 1) and Clock. By antagonizing REV-ERB activity, **GSK2945 hydrochloride** provides a valuable tool for elucidating the role of these receptors in the regulation of circadian rhythms and for investigating the therapeutic potential of modulating the circadian clock in various physiological and pathological processes. These application notes provide detailed protocols for the use of **GSK2945 hydrochloride** in in vitro chronobiology studies.

Mechanism of Action

The core circadian clock in mammals is driven by a transcription-translation feedback loop. The heterodimeric complex of CLOCK and BMAL1 proteins activates the transcription of Period (Per1/2) and Cryptochrome (Cry1/2) genes, as well as the Rev-erb genes. The PER and CRY proteins then translocate to the nucleus to inhibit the activity of CLOCK/BMAL1, thus repressing their own transcription. REV-ERB α and REV-ERB β act as a secondary negative

feedback loop by directly repressing the transcription of Bmal1. **GSK2945 hydrochloride** functions by binding to REV-ERB α and REV-ERB β , thereby preventing the recruitment of the NCoR-HDAC3 corepressor complex.[1] This relieves the transcriptional repression of Bmal1, leading to an increase in its expression and a subsequent phase shift in the circadian rhythm.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for **GSK2945 hydrochloride** based on available literature.

Parameter	Value	Species	Notes
EC50 (REV-ERB α)	2.05 μ M	Not Specified	For enhancement of Bmal1 luciferase reporter activity.
Effective Concentration (in vitro)	10 - 20 μ M	Human, Mouse	Used in primary hepatocytes and other cell lines to modulate target gene expression.[2]

Experimental Protocols

Protocol 1: In Vitro Analysis of Circadian Rhythm Modulation using a PER2::LUC Reporter Cell Line

This protocol describes the use of **GSK2945 hydrochloride** to study its effects on the circadian oscillations in a U2OS cell line stably expressing a PER2::LUCIFERASE (PER2::LUC) fusion protein.

Materials:

- U2OS-PER2::LUC cells
- Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin/Streptomycin

- Phosphate Buffered Saline (PBS)
- D-Luciferin
- **GSK2945 hydrochloride**
- DMSO (vehicle control)
- 96-well white, clear-bottom tissue culture plates
- Luminometer capable of real-time bioluminescence recording at 37°C with CO₂ control

Procedure:

- **Cell Seeding:** Seed U2OS-PER2::LUC cells in a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer at the time of the experiment.
- **Cell Synchronization:** Once confluent, synchronize the cellular clocks by replacing the culture medium with DMEM containing 100 µM forskolin for 2 hours. After 2 hours, wash the cells twice with PBS and replace the medium with fresh, pre-warmed recording medium (DMEM supplemented with 10% FBS, Penicillin/Streptomycin, and 100 µM D-Luciferin).
- **GSK2945 Hydrochloride Treatment:** Prepare a stock solution of **GSK2945 hydrochloride** in DMSO. Further dilute the stock solution in the recording medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM). A vehicle control (DMSO) should be run in parallel. Add the treatment or vehicle control to the respective wells.
- **Real-time Bioluminescence Recording:** Immediately place the 96-well plate in a luminometer and record bioluminescence at 37°C in a 5% CO₂ atmosphere. Record data every 10-30 minutes for at least 3-5 days.
- **Data Analysis:** Analyze the bioluminescence data to determine the period, phase, and amplitude of the PER2::LUC oscillations. Compare the parameters between the vehicle-treated and **GSK2945 hydrochloride**-treated cells to assess the effect of the compound on the circadian clock.

Protocol 2: Analysis of Clock Gene Expression by Quantitative PCR (qPCR)

This protocol details the methodology to assess the effect of **GSK2945 hydrochloride** on the expression of core clock genes.

Materials:

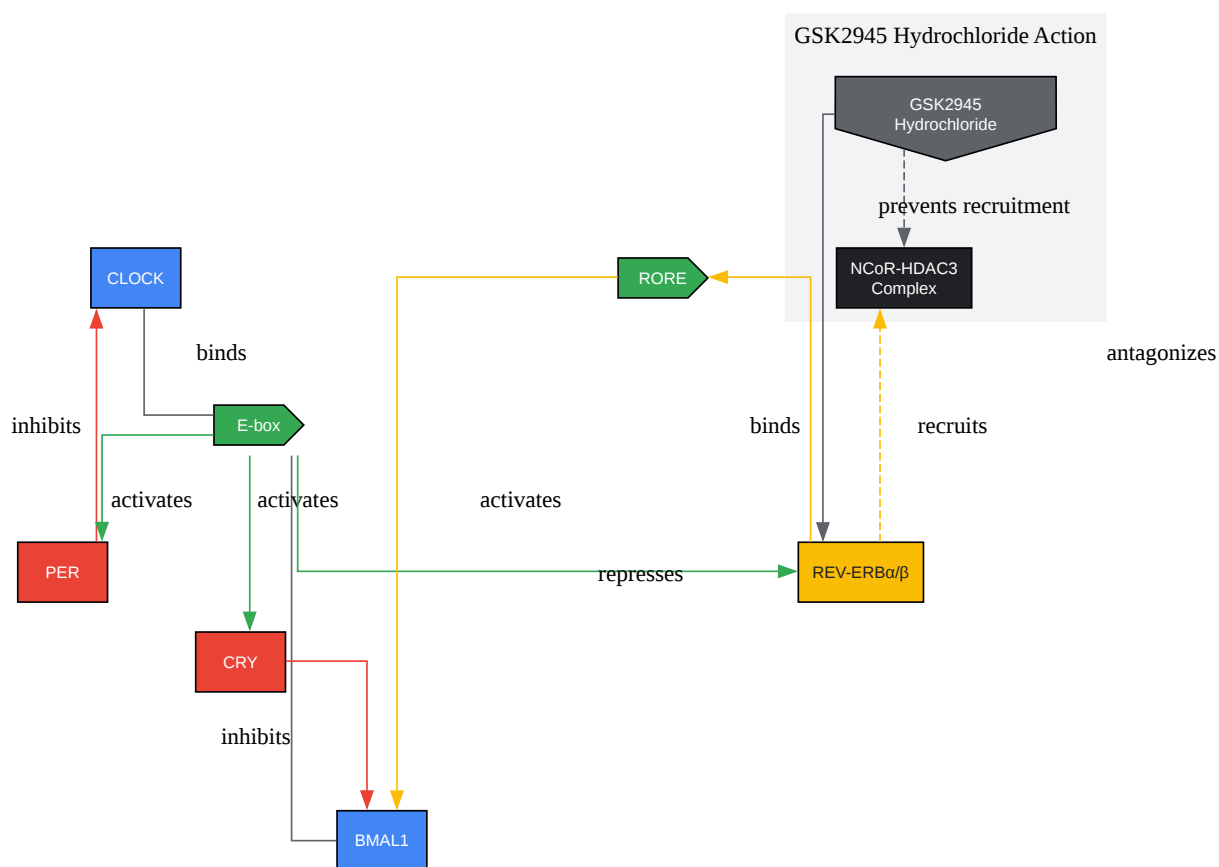
- Synchronized cells treated with **GSK2945 hydrochloride** (from a parallel experiment to Protocol 1 or a separate experiment)
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- Primers for target clock genes (BMAL1, PER2, CRY1, REV-ERB α) and a housekeeping gene (e.g., GAPDH)
- qPCR instrument

Procedure:

- Cell Lysis and RNA Extraction: At different time points after synchronization and treatment with **GSK2945 hydrochloride** (e.g., every 4 hours for 48 hours), lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Quantitative PCR:
 - Prepare qPCR reactions in a total volume of 20-25 μ L, containing the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.
 - Run the qPCR using a standard thermal cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A typical protocol is 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[2]

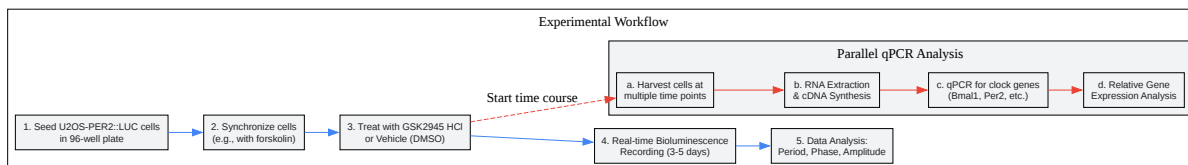
- Include a melt curve analysis at the end of the run to ensure primer specificity.
- Data Analysis: Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing the expression of the target genes to the housekeeping gene (GAPDH).^[2] Compare the expression levels in **GSK2945 hydrochloride**-treated cells to the vehicle-treated control cells at each time point to determine the effect on clock gene transcription.

Visualizations



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Caption: Signaling pathway of **GSK2945 hydrochloride** in the circadian clock.



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Caption: Experimental workflow for studying **GSK2945 hydrochloride** effects.

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References

- 1. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Disruption of clock gene expression in human colorectal liver metastases - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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